molecular formula C25H25N5O2S B6562075 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)ethan-1-one CAS No. 1021255-14-0

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)ethan-1-one

Cat. No.: B6562075
CAS No.: 1021255-14-0
M. Wt: 459.6 g/mol
InChI Key: PHCRTQHTYCSREJ-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-methoxyphenyl group at the N4 position and a pyrazolo[1,5-a]pyrazine ring linked via a sulfanyl ethanone bridge. The sulfanyl ethanone linker provides metabolic stability compared to ester or amide-based analogs .

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-32-23-10-6-5-9-21(23)28-13-15-29(16-14-28)24(31)18-33-25-22-17-20(19-7-3-2-4-8-19)27-30(22)12-11-26-25/h2-12,17H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCRTQHTYCSREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)ethan-1-one, a compound with a complex structure, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and a pyrazolo[1,5-a]pyrazinyl moiety linked through a sulfanyl group. Its molecular formula is C₂₁H₂₃N₃O₂S, and it exhibits properties that may contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrazine structures exhibit notable anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain pyrazolo[1,5-a]pyrimidines displayed selective cytotoxicity against cancer cells with IC50 values significantly lower than those of standard chemotherapeutics like chlorambucil .

Neuropharmacological Effects

The piperazine moiety is known for its interaction with serotonin receptors. Compounds similar to this compound have been evaluated for their binding affinity to 5-HT receptors. For example, hybrid compounds incorporating the piperazine structure have shown high affinity for 5-HT1A and 5-HT2A receptors, suggesting potential applications in treating mood disorders and anxiety .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The interaction with serotonin receptors may modulate neurotransmitter levels, influencing mood and behavior.
  • Enzymatic Inhibition : Some derivatives have been identified as inhibitors of carbonic anhydrase enzymes, which play critical roles in various physiological processes.
  • Cell Cycle Regulation : The anticancer effects may involve the disruption of cell cycle progression in malignant cells.

Study on Anticancer Properties

A study published in Bioorganic Chemistry evaluated new Mannich bases derived from piperazine for their anticancer activity. The findings indicated that several compounds exhibited significant cytotoxic effects against human cancer cell lines while also inhibiting carbonic anhydrase I and II isoenzymes .

Neuropharmacological Evaluation

In another study focusing on the pharmacological properties of piperazine derivatives, researchers assessed their affinity for serotonin receptors. The results indicated that most compounds showed high binding affinity to 5-HT1A sites (Ki < 10 nM), suggesting potential therapeutic applications in neuropsychiatric disorders .

Data Summary Table

Biological Activity Mechanism IC50/Binding Affinity References
AnticancerInduction of apoptosisIC50 < 50 µM
NeuropharmacologicalSerotonin receptor modulationKi < 10 nM
Enzymatic inhibitionCarbonic anhydrase inhibitionIC50 values vary

Scientific Research Applications

Pharmacological Applications

The compound exhibits potential in several therapeutic areas:

Antidepressant Activity

Research indicates that derivatives of piperazine, including those containing the 2-methoxyphenyl group, may enhance serotonin receptor activity. A study demonstrated that compounds with similar structures showed significant binding affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects .

Anticancer Properties

Recent investigations have evaluated the anticancer potential of piperazine derivatives. For instance, mono Mannich bases incorporating piperazine structures were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated promising activity against human carbonic anhydrase isoenzymes, which are crucial in tumor growth and metastasis .

Neuropharmacology

The compound may also contribute to neuropharmacological research. Compounds with similar piperazine moieties have been studied for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways, which are vital in treating disorders like schizophrenia and depression .

Case Study 1: Serotonin Receptor Binding

A series of experiments were conducted to evaluate the binding affinity of various piperazine derivatives at serotonin receptors. The findings revealed that compounds similar to our target compound exhibited high affinity for both 5-HT1A and 5-HT2A receptors, indicating their potential as antidepressants or anxiolytics .

Case Study 2: Anticancer Evaluation

In a study published in Bioorganic Chemistry, new piperazine-based compounds were synthesized and tested against human cancer cell lines. The results showed that certain derivatives had significant cytotoxic effects, suggesting their potential as anticancer agents .

Data Table of Biological Activities

Activity Compound Structure Effect Reference
AntidepressantSimilar to 1-[4-(2-methoxyphenyl)piperazin...High affinity for serotonin receptors
AnticancerMono Mannich bases with piperazineCytotoxicity against cancer cells
NeuropharmacologicalPiperazine derivativesModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Piperazine-Based Compounds

  • 1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one (): Replaces the 2-methoxyphenyl group with a 4-fluorobenzyl substituent. Lacks the pyrazolo-pyrazine heterocycle, instead featuring a simpler 2-chlorophenyl ethanone moiety.
  • 1-(4-(4-Trifluoromethylphenyl)piperazin-1-yl)butan-1-one (): Contains a trifluoromethylphenyl group, which increases lipophilicity (logP ~3.2) compared to the target compound’s 2-methoxyphenyl (predicted logP ~2.8). The butanone chain may reduce steric hindrance but offers fewer sites for hydrogen bonding .

Heterocyclic Modifications

  • 2-Phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (): Replaces the pyrazine ring with a pyrimidinone core. The ketone group in pyrimidinone enhances hydrogen-bond acceptor capacity, whereas the pyrazine in the target compound favors π-π interactions . Demonstrates moderate antiproliferative activity (IC50 = 8.2 µM in HeLa cells), suggesting the pyrazolo-pyrazine system in the target may offer improved efficacy .
  • 1-(Thiophen-2-yl)-1-(4-(4-trifluoromethylphenyl)piperazin-1-yl)butanedione (): Substitutes the sulfanyl ethanone bridge with a thiophene-dione system. The thiophene’s sulfur atom and conjugated diketone may increase redox sensitivity, reducing metabolic stability compared to the target’s sulfanyl linker .

Substituent Effects on Pharmacological Properties

  • 1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine () :

    • Features a nitrobenzyl group, which is strongly electron-withdrawing. This contrasts with the target’s 2-methoxyphenyl group, suggesting divergent receptor selectivity profiles (e.g., σ1 vs. 5-HT1A receptors) .
    • The nitro group may confer cytotoxicity, limiting therapeutic utility compared to the methoxy substituent .
  • 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone (): Uses a triazole-thiol group instead of pyrazolo-pyrazine.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Piperazine Substituent Heterocycle Linker Type Predicted logP
Target Compound 2-Methoxyphenyl Pyrazolo[1,5-a]pyrazine Sulfanyl ethanone 2.8
1-[4-(4-Fluorobenzyl)piperazin-1-yl] analog 4-Fluorobenzyl 2-Chlorophenyl ethanone Ethanone 3.1
MK58 () 4-Trifluoromethylphenyl Pyrazolo-pyrimidinone Ketone 3.5
Compound 14 () 4-Chlorophenylsulfonyl 1H-1,2,4-Triazole Sulfanyl ethanone 2.9

Q & A

(Basic) What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyrazine sulfanyl moiety in this compound?

Methodological Answer:
The sulfanyl linkage can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. Key steps include:

  • Thiol Activation : Use NaSH or thiourea to generate the thiolate anion for nucleophilic attack on a halogenated pyrazolo[1,5-a]pyrazine intermediate .
  • Coupling Conditions : Optimize reaction temperature (60–80°C) and solvent polarity (DMF or DMSO) to enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

(Basic) How should researchers characterize the crystalline structure of this compound to confirm regioselectivity?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure to confirm the position of the methoxyphenyl and sulfanyl groups. Use Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement .
  • Powder XRD : Validate bulk crystallinity and phase purity by comparing experimental patterns with simulated data from SCXRD .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition above 200°C) to ensure suitability for biological assays .

(Advanced) How can contradictory data in serotonin receptor binding assays be resolved for this compound?

Methodological Answer:
Contradictions may arise from assay conditions or receptor subtype selectivity.

  • Control Experiments :
    • Include reference ligands (e.g., ketanserin for 5-HT2A) to validate assay sensitivity .
    • Test at multiple concentrations (1 nM–10 µM) to rule out non-specific binding .
  • Receptor Subtype Profiling : Use transfected HEK293 cells expressing individual 5-HT subtypes (e.g., 5-HT1A, 5-HT2C) to isolate activity .
  • Statistical Design : Apply a randomized block design with triplicate measurements to minimize batch variability .

(Advanced) What computational approaches are recommended to model structure-activity relationships (SAR) for piperazine derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses at target receptors (e.g., 5-HT2A). Parameterize the methoxyphenyl group’s electrostatic contributions .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor complex stability under physiological conditions (310 K, 1 atm) .

(Basic) What analytical techniques are critical for assessing purity and stability during storage?

Methodological Answer:

  • HPLC-MS : Use a C18 column (3.5 µm particles) with ESI+ ionization to detect degradation products (e.g., sulfoxide formation) .
  • NMR Stability Studies : Monitor 1H NMR (DMSO-d6) for peak shifts in the piperazine ring (δ 3.5–4.0 ppm) after 30 days at 4°C .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to prevent hydrolysis of the sulfanyl group .

(Advanced) How can researchers optimize reaction yields for the piperazine-ethanone core under scale-up conditions?

Methodological Answer:

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling efficiency. For example, CuI in DMF at 100°C improves yields from 45% to 72% .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) while maintaining >90% purity .
  • Solvent Recycling : Implement a hexane/EtOAc biphasic system to recover unreacted starting materials .

(Basic) What safety protocols are essential for handling the sulfanyl ethanone intermediate?

Methodological Answer:

  • Ventilation : Use fume hoods (≥100 fpm face velocity) to mitigate exposure to volatile byproducts (e.g., H2S) .
  • PPE : Wear nitrile gloves and safety goggles during synthesis.
  • Spill Management : Neutralize spills with 10% NaOH solution to convert thiols into less volatile salts .

(Advanced) How should researchers design in vivo pharmacokinetic studies for this compound?

Methodological Answer:

  • Dosing Strategy : Administer 10 mg/kg (IV) and 50 mg/kg (oral) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hrs .
  • Bioanalysis : Use LC-MS/MS (LLOQ = 1 ng/mL) to quantify parent compound and metabolites (e.g., O-demethylated derivative) .
  • Compartmental Modeling : Fit data to a two-compartment model using Phoenix WinNonlin to calculate t₁/₂ and bioavailability .

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